6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a cyclopentane ring fused to a pyridine ring, with an amine group attached to the seventh position and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . Another method includes the nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination using commercially available cyclopentanone and benzylamine as raw materials .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and solvents, such as manganese triflate and tert-butyl hydroperoxide in water, has been reported to provide excellent chemoselectivity and high yields .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Alkylation reactions with agents like 1,2-dibromoethane and benzyl chloride lead to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of a base like triethylamine (Et3N).
Major Products Formed
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including potential drug candidates for treating diseases like cancer and neurological disorders.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biological Studies: Its derivatives have been studied for their biological activities, such as hypoglycemic activity, calcium channel antagonism, and protein kinase inhibition.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit protein kinases like FGFR1, which play a crucial role in cell signaling and cancer progression . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue with similar structural features.
2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile): A substituted derivative with enhanced biological activity.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride stands out due to its versatile reactivity and potential for generating a wide range of biologically active derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHTKKYRWAVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-42-2 | |
Record name | 5H-Cyclopenta[b]pyridin-7-amine, 6,7-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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